Di-tert-butyl Chloromethyl Phosphate
Overview
Description
Di-tert-butyl Chloromethyl Phosphate is an organic compound with the molecular formula C9H20ClO4P. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is known for its role in the preparation of phosphon-oxymethyl pro-drugs through direct alkylation of hydroxyl or amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl Chloromethyl Phosphate can be synthesized by reacting chloromethyl chlorosulfate with di-tert-butyl potassium phosphate. The reaction typically involves the use of an inert atmosphere and controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of chloromethyl chlorosulfate with di-tert-butyl potassium phosphate under controlled conditions. The process requires careful handling of reagents and maintenance of specific temperature and atmospheric conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl Chloromethyl Phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base and under controlled temperature conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Substitution Reactions: The major products include substituted phosphates where the chloromethyl group is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used, resulting in various oxidized or reduced forms of the compound.
Scientific Research Applications
Di-tert-butyl Chloromethyl Phosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including phosphon-oxymethyl pro-drugs.
Biology: The compound is utilized in biochemical research for the modification of biomolecules.
Medicine: It plays a role in the development of pharmaceutical intermediates and pro-drugs.
Industry: The compound is used in the production of flame retardants, lubricants, plastics, rubber, and coatings
Mechanism of Action
The mechanism of action of Di-tert-butyl Chloromethyl Phosphate involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different substituted phosphates. This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Comparison with Similar Compounds
Di-tert-butyl Phosphate: Similar in structure but lacks the chloromethyl group.
Chloromethyl Phosphate: Contains the chloromethyl group but lacks the tert-butyl groups.
Di-tert-butyl Phosphite: Similar in structure but has a different oxidation state of phosphorus.
Uniqueness: Di-tert-butyl Chloromethyl Phosphate is unique due to the presence of both tert-butyl and chloromethyl groups, which confer specific reactivity and stability. This combination makes it particularly useful in the synthesis of phosphon-oxymethyl pro-drugs and other specialized applications .
Properties
IUPAC Name |
ditert-butyl chloromethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJAJHJFSKUCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OCCl)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470842 | |
Record name | Di-tert-butyl Chloromethyl Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229625-50-7 | |
Record name | Di-tert-butyl Chloromethyl Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | di-tert-butyl (chloromethyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Di-tert-butyl Chloromethyl Phosphate in prodrug development?
A: this compound serves as a key reagent in synthesizing prodrugs for tertiary amine-containing drugs [, , ]. It reacts with the tertiary amine group through nucleophilic substitution, forming a quaternary salt. This salt is then treated with trifluoroacetic acid to remove the tert-butyl groups, yielding the desired N-phosphonooxymethyl prodrug. This prodrug approach aims to enhance the water solubility of the parent drug, potentially improving its bioavailability.
Q2: Can you provide an example of a successful application of this compound in prodrug synthesis?
A: Researchers successfully synthesized a prodrug for Cinnarizine, a tertiary amine-containing drug, using this compound []. This prodrug demonstrated rapid and complete conversion back to Cinnarizine in a beagle dog after intravenous administration, highlighting its potential for improving drug delivery.
Q3: What are the challenges associated with using this compound in synthesis, and how have researchers addressed them?
A: this compound can exhibit reactivity and stability challenges during synthesis. For example, its reaction with the HIV-attachment inhibitor candidate, BMS-626529, presented difficulties due to the reagent's reactivity, the starting material's poor solubility, and the formation of an undesired N-6 alkylation isomer []. To overcome these issues, researchers strategically employed Tetraethylammonium Iodide and potassium carbonate as additives and used wet acetonitrile as the solvent. Additionally, they developed a specific aqueous workup protocol to eliminate the undesired isomer, ultimately achieving a 70% yield of the desired penultimate compound with high purity.
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